molecular formula C12H13ClN2O2 B5496016 2-(acetylamino)-3-(4-chlorophenyl)-N-methylacrylamide

2-(acetylamino)-3-(4-chlorophenyl)-N-methylacrylamide

Cat. No. B5496016
M. Wt: 252.69 g/mol
InChI Key: HPNVRDQJQQLFDV-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(acetylamino)-3-(4-chlorophenyl)-N-methylacrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ACMA and is a member of the acrylamide family of chemicals. ACMA has been extensively studied for its unique properties and potential uses in the field of biochemistry and medicine.

Mechanism of Action

The mechanism of action of ACMA is not fully understood. However, it is believed that ACMA induces apoptosis in cancer cells by activating the caspase pathway. ACMA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
ACMA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and induce cell cycle arrest. ACMA has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ACMA in lab experiments is its unique properties, which make it a suitable candidate for various applications. ACMA is also easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using ACMA is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of ACMA. One potential application of ACMA is in the development of new fluorescent probes for the detection of biomolecules. ACMA can also be used in the development of new hydrogels for drug delivery applications. Furthermore, ACMA can be studied for its potential use as an antitumor agent, and its mechanism of action can be further elucidated. Overall, ACMA has significant potential for use in various fields of scientific research.

Synthesis Methods

ACMA can be synthesized using various methods, including the reaction of 4-chloroaniline with acetic anhydride and N-methylacrylamide. The reaction is carried out in the presence of a catalyst such as sodium acetate, and the product is purified using column chromatography. The purity of the product is confirmed using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

ACMA has been widely used in scientific research due to its unique properties. It has been studied for its potential use as a fluorescent probe for the detection of proteins and nucleic acids. ACMA has also been used as a crosslinking agent in the preparation of hydrogels for drug delivery applications. Furthermore, ACMA has been studied for its potential use as an antitumor agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

(Z)-2-acetamido-3-(4-chlorophenyl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-8(16)15-11(12(17)14-2)7-9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,17)(H,15,16)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNVRDQJQQLFDV-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)Cl)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=C(C=C1)Cl)/C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-acetamido-3-(4-chlorophenyl)-N-methylprop-2-enamide

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